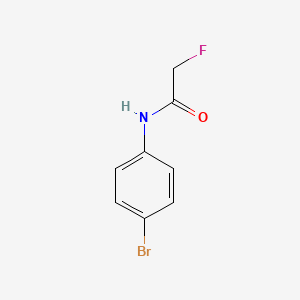![molecular formula C72H116O4P2S4Zn B13417799 Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 54261-67-5](/img/structure/B13417799.png)
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is a complex organozinc compound known for its unique chemical properties and applications. It is primarily used as an additive in lubricants and greases to enhance their performance by providing anti-wear and anti-corrosion properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- typically involves the reaction of zinc oxide with O,O-bis(dodecylphenyl) phosphorodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where zinc oxide and O,O-bis(dodecylphenyl) phosphorodithioic acid are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete reaction and high yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dodecylphenyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted phosphorodithioates, and various organic by-products depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion regulation.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Wirkmechanismus
The mechanism of action of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- involves its interaction with metal surfaces and biological molecules. The compound forms a protective layer on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites and altering their conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
- Zinc bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS’]-
- Zinc O,O,O’,O’-tetrabutyl bis(phosphorodithioate)
Uniqueness
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is unique due to its long dodecylphenyl chains, which provide enhanced hydrophobicity and better performance in high-temperature applications compared to similar compounds with shorter alkyl chains .
Eigenschaften
CAS-Nummer |
54261-67-5 |
|---|---|
Molekularformel |
C72H116O4P2S4Zn |
Molekulargewicht |
1301.3 g/mol |
IUPAC-Name |
zinc;bis(4-dodecylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChI-Schlüssel |
BQGHVUIRQKWVEJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


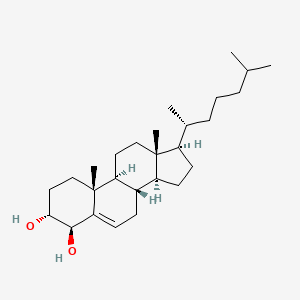
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
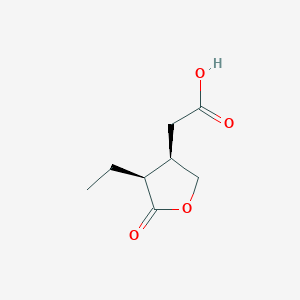
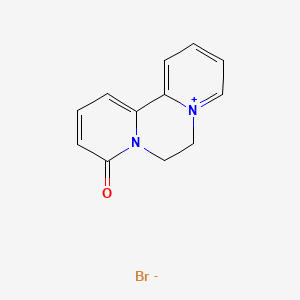
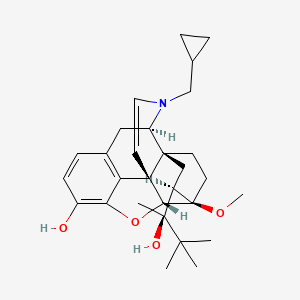

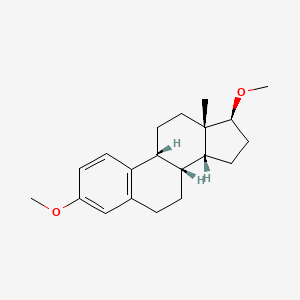
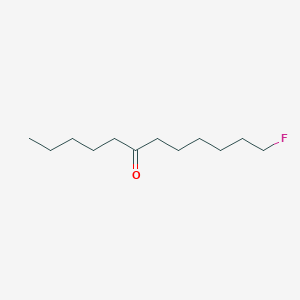
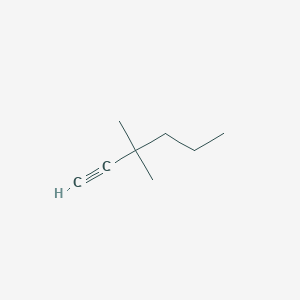
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
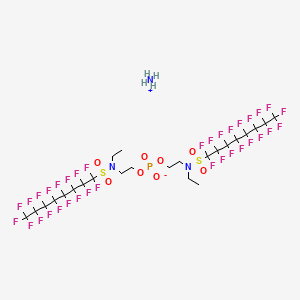
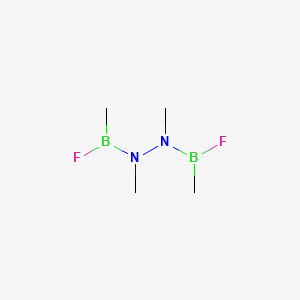
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
